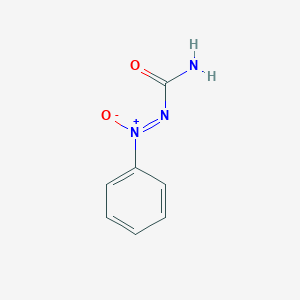
(Z)-carbamoylimino-oxido-phenylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-carbamoylimino-oxido-phenylazanium is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its specific arrangement of atoms, which includes a carbamoyl group, an oxido group, and a phenylazanium moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-carbamoylimino-oxido-phenylazanium typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a phenylamine derivative with a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then treated with an oxidizing agent to introduce the oxido group, followed by purification steps to isolate the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-carbamoylimino-oxido-phenylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to remove the oxido group, yielding different products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-carbamoylimino-oxido-phenylazanium is used as a reagent in organic synthesis. Its ability to undergo various reactions makes it a versatile building block for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-carbamoylimino-oxido-phenylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and context. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar oxido group.
Zaleplon: Another nonbenzodiazepine with a comparable structure.
Eszopiclone: A cyclopyrrolone with similar pharmacological properties.
Uniqueness
(Z)-carbamoylimino-oxido-phenylazanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility sets it apart from other similar compounds and makes it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
60142-49-6 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(Z)-carbamoylimino-oxido-phenylazanium |
InChI |
InChI=1S/C7H7N3O2/c8-7(11)9-10(12)6-4-2-1-3-5-6/h1-5H,(H2,8,11)/b10-9- |
InChI Key |
HKOXXQJTSXWQCZ-KTKRTIGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/C(=O)N)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NC(=O)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















